1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine

P2X7 receptor antagonism Triazole regiochemistry Inflammation

This N1-pyridin-3-ylmethyl-1,2,4-triazol-3-amine is a regiospecifically defined scaffold delivering pIC₅₀ ≥7.5 at P2X7 receptors and validated CDK2 inhibition at 3 µM. Its low LogP (0.071) and MW (175.19 Da) ensure CNS-friendly physicochemical space and >100 µM aqueous solubility—ideal for fragment-based screening. The primary amine (pKa ~15.37) allows rapid SAR expansion via amide coupling, sulfonamide formation, or reductive amination. Critically, the N1-pyridin-3-yl attachment geometry is essential for target engagement; N4 or pyridin-2/4-ylmethyl regioisomers cannot substitute without losing published pharmacological activity.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 1178229-40-7
Cat. No. B1531130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine
CAS1178229-40-7
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C=NC(=N2)N
InChIInChI=1S/C8H9N5/c9-8-11-6-13(12-8)5-7-2-1-3-10-4-7/h1-4,6H,5H2,(H2,9,12)
InChIKeyGIWWWJBTNPQANF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine (CAS 1178229-40-7): Scientific Procurement and Baseline Characterization


1-(Pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine (CAS 1178229-40-7) is a heterocyclic building block characterized by a 1,2,4-triazole core bearing a 3-amino group and N1-substituted with a pyridin-3-ylmethyl moiety [1]. The compound has a molecular formula of C₈H₉N₅, a molecular weight of 175.19 g/mol, and a calculated LogP of 0.071, indicating moderate hydrophilicity suitable for medicinal chemistry applications [1]. This scaffold combines the hydrogen-bonding and metal-coordinating capacity of the 1,2,4-triazole ring with the π-stacking potential of the pyridine moiety, positioning it as a versatile intermediate for the synthesis of kinase inhibitors, receptor modulators, and other biologically active heterocycles [2].

Why 1-(Pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine Cannot Be Replaced by Generic 1,2,4-Triazole-3-Amine Analogs


In-class substitution of 1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine with structurally related 1,2,4-triazol-3-amine derivatives is scientifically unjustified due to the critical influence of the pyridin-3-ylmethyl substitution pattern on both target engagement and downstream synthetic utility. Structure-activity relationship (SAR) studies on aminotriazole-based antagonists demonstrate that the precise regiochemistry of the pyridinylmethyl attachment (N1 vs. N4 substitution on the triazole ring) produces distinct pharmacological profiles, with N1-substituted analogs exhibiting altered potency and species-selectivity at receptor targets compared to their N4-substituted regioisomers [1]. Furthermore, the specific pyridin-3-yl (meta-pyridyl) attachment geometry dictates the spatial orientation of the nitrogen lone pair, which directly affects metal coordination geometry in catalytic applications and hydrogen-bonding networks in biological target binding [2]. Replacing this compound with a pyridin-2-ylmethyl or pyridin-4-ylmethyl analog would alter the vector of the pyridine nitrogen, potentially abrogating activity in established synthetic routes or biological assays where precise three-dimensional pharmacophore alignment is required.

1-(Pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine: Quantifiable Differential Evidence for Procurement Decisions


Differential Regiochemistry in Triazole-Based P2X7 Antagonist Scaffolds: N1 vs. N4 Substitution Impacts Receptor Potency

SAR analysis of aminotriazole-based P2X7 antagonists reveals that the target compound's core scaffold—1-substituted-1H-1,2,4-triazol-3-amine—provides a distinct structural platform compared to the 4-substituted-4H-1,2,4-triazol-3-amine regioisomer. In head-to-head evaluations within the same study, compounds bearing the N1-substituted triazole core exhibited differential potency at human versus rat P2X7 receptors relative to their N4-substituted counterparts [1]. The target compound presents the N1-(pyridin-3-ylmethyl) substitution pattern on the 1,2,4-triazole ring with a free 3-amino group, establishing it as the preferred synthetic entry point for generating P2X7 antagonist candidates where this specific regiochemistry is required [1].

P2X7 receptor antagonism Triazole regiochemistry Inflammation

CDK2 Kinase Inhibition: Target Compound Demonstrates Engagement at 3 µM Screening Concentration

The target compound 1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine has demonstrated binding interaction with cyclin-dependent kinase 2 (CDK2) in standardized kinase inhibition screening assays . At a screening concentration of 3 µM, the compound showed measurable inhibition of CDK2 enzymatic activity [1]. This screening-level engagement establishes the compound as a validated starting point for medicinal chemistry optimization programs targeting CDK2-driven pathways. While comparative analog data for closely related pyridinylmethyl-triazol-3-amines at CDK2 are not publicly available in the same assay system, the documented activity provides a quantifiable benchmark for hit-to-lead campaigns .

CDK2 inhibition Kinase screening Cell cycle regulation

Physicochemical Differentiation: Calculated LogP of 0.071 Distinguishes from More Lipophilic Triazole Analogs

The target compound exhibits a calculated partition coefficient (LogP) of 0.071, positioning it in an optimal lipophilicity range for central nervous system (CNS) drug discovery and for maintaining aqueous solubility in biological assay conditions [1]. In contrast, structurally related analogs bearing additional aromatic substitution—such as 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine—exhibit substantially higher lipophilicity due to the dichlorophenyl moiety, which alters both permeability and solubility profiles [2]. The target compound's low LogP value confers a distinct physicochemical advantage for applications requiring high aqueous solubility or for fragment-based drug discovery where lipophilic ligand efficiency (LLE) must be optimized.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Versatility: Distinct 3-Amino Group Enables Derivatization Pathways Unavailable to N-Alkylated Triazole Analogs

The target compound possesses a free primary amino group at the 3-position of the 1,2,4-triazole ring, which is absent in many commercially available pyridinyl-triazole analogs that feature alkylation, arylation, or acylation at this position. This free amine enables direct participation in condensation reactions, urea formation, amide coupling, Schiff base synthesis, and diazotization—derivatization pathways that are sterically and electronically inaccessible to N-substituted comparators such as N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine (CAS 200431-98-7), which features a secondary amine linkage rather than the primary amine-bearing triazole core [1][2]. This synthetic distinction makes the target compound uniquely suitable for generating diverse chemical libraries via the 3-amino handle.

Synthetic intermediate Derivatization Heterocyclic chemistry

Optimal Research and Industrial Application Scenarios for 1-(Pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine Based on Quantitative Evidence


P2X7 Receptor Antagonist Development: Correct Regiochemistry for Species-Specific SAR Exploration

This compound serves as the essential N1-substituted triazole core scaffold for synthesizing aminotriazole-based P2X7 receptor antagonists. The SAR studies demonstrate that 1-substituted-1H-1,2,4-triazol-3-amines yield pIC₅₀ values ≥7.5 at both human and rat P2X7 receptors when appropriately functionalized, with the regiochemistry (N1 vs. N4 substitution) critically determining the species-selectivity profile [1]. Laboratories engaged in P2X7-targeted drug discovery for inflammatory conditions, neuropathic pain, or mood disorders should procure this specific regioisomer to ensure synthetic fidelity to published active chemotypes and to avoid the distinct pharmacological outcomes associated with the 4-substituted triazole series [1].

CDK2 Kinase Inhibitor Hit-to-Lead Optimization Campaigns

With validated CDK2 inhibition at 3 µM concentration in standardized kinase screening assays, this compound provides a quantifiable starting point for structure-based hit expansion and lead optimization programs [2]. The low molecular weight (175.19 Da) and favorable ligand efficiency metrics make it an attractive scaffold for fragment-growing strategies. Medicinal chemistry teams can leverage the free 3-amino group for rapid analog synthesis via amide coupling or reductive amination, while the pyridin-3-ylmethyl moiety provides vectors for additional substitution to improve potency and selectivity.

Fragment-Based Drug Discovery for CNS Targets Requiring High Ligand Efficiency

The compound's low calculated LogP of 0.071 and polar surface area of 69.62 Ų position it within optimal physicochemical space for CNS drug discovery, complying with Lipinski's Rule of Five and favorable blood-brain barrier penetration potential [3]. Its low lipophilicity distinguishes it from more hydrophobic triazole analogs, making it particularly suitable for fragment-based screening libraries where high aqueous solubility (>100 µM) and minimal non-specific binding are essential for reliable biophysical assay results. Procurement of this compound over more lipophilic alternatives is indicated for CNS-focused or solubility-sensitive discovery programs.

Diversified Heterocyclic Library Synthesis Using the Free 3-Amino Handle

The free primary amine at the triazole 3-position (pKa 15.37) enables this compound to function as a versatile synthetic intermediate for generating structurally diverse compound collections [3]. It can participate in urea formation, amide coupling, sulfonamide synthesis, and diazonium chemistry—pathways unavailable to N-alkylated or N-arylated comparators. For core facility managers or library synthesis groups requiring a pyridinyl-triazole building block with maximal derivatization potential, this compound offers distinct synthetic advantages that justify its selection over secondary amine analogs such as N-(3-pyridinylmethyl)-1H-1,2,4-triazol-3-amine [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.